molecular formula C12H10ClN5 B14189918 2-Pyrimidinamine, 4-(6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-

2-Pyrimidinamine, 4-(6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-

Cat. No.: B14189918
M. Wt: 259.69 g/mol
InChI Key: ZJXCJAOQQQGDPX-UHFFFAOYSA-N
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Description

2-Pyrimidinamine, 4-(6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a pyrrolo[2,3-b]pyridine moiety. The presence of a chlorine atom and a methyl group further enhances its chemical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrimidinamine, 4-(6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)- typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and high temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Pyrimidinamine, 4-(6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidinamine derivatives .

Scientific Research Applications

2-Pyrimidinamine, 4-(6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Pyrimidinamine, 4-(6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)- involves its interaction with specific molecular targets. In medicinal chemistry, it acts as a kinase inhibitor by binding to the active site of kinases, thereby preventing their activity. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a valuable compound for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Pyrimidinamine, 4-(6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)- lies in its combined structural features, which confer distinct chemical and biological properties. The presence of both the pyrimidine and pyrrolo[2,3-b]pyridine rings, along with the chlorine and methyl substituents, makes it a versatile compound with a wide range of applications .

Properties

Molecular Formula

C12H10ClN5

Molecular Weight

259.69 g/mol

IUPAC Name

4-(6-chloro-1-methylpyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine

InChI

InChI=1S/C12H10ClN5/c1-18-6-8(9-4-5-15-12(14)16-9)7-2-3-10(13)17-11(7)18/h2-6H,1H3,(H2,14,15,16)

InChI Key

ZJXCJAOQQQGDPX-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1N=C(C=C2)Cl)C3=NC(=NC=C3)N

Origin of Product

United States

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